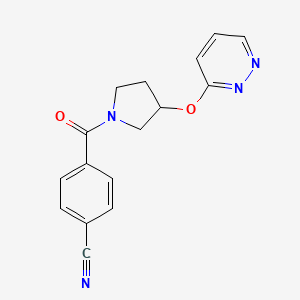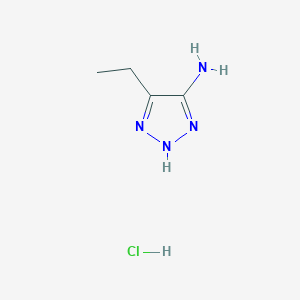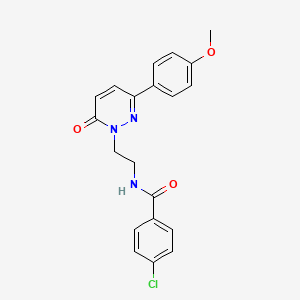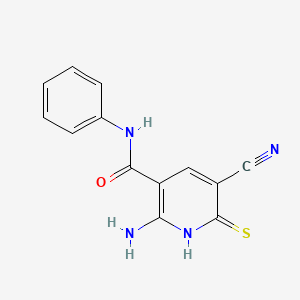
2-amino-5-cyano-N-phenyl-6-sulfanylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-5-cyano-N-phenyl-6-sulfanylpyridine-3-carboxamide” is a complex organic compound. It contains functional groups such as amino (-NH2), cyano (-CN), sulfanyl (-SH), and carboxamide (-CONH2). It also includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving condensation, substitution, or addition reactions . The exact method would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyridine ring and various functional groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
2-Amino-5-cyano-N-phenyl-6-sulfanylpyridine-3-carboxamide is utilized in heterocyclic synthesis. For example, it's used in the preparation of various derivatives with antibiotic and antibacterial properties, showcasing its potential in pharmaceutical applications (Ahmed, 2007).
Biological Activity
Studies have explored the biological activity of compounds synthesized from similar chemical structures. These compounds have been tested as antibiotics against Gram-positive and Gram-negative bacteria, indicating their significance in developing new antibiotic and antibacterial drugs (Ahmed, 2007).
Non-Linear Optical (NLO) Properties
There's research focusing on the non-linear optical properties and molecular docking analyses of related compounds. This is crucial in understanding the potential of these compounds in various optical applications and their interactions with biological targets, such as tubulin, which could contribute to anticancer activity (Jayarajan et al., 2019).
Antimicrobial Activity
The synthesis and characterization of compounds using 2-amino-5-cyano-N-phenyl-6-sulfanylpyridine-3-carboxamide and related structures have shown promise in antimicrobial activity. This further highlights its potential in the development of new antimicrobial agents (Arora et al., 2012).
Synthesis Methods
The compound is involved in various synthesis methods, such as one-pot reactions, that demonstrate a simple, highly yielding, time-saving, and environmentally friendly approach. This indicates its versatility and efficiency in chemical synthesis processes (Shitan, 2014).
Anticancer Properties
Research on cyanopyridine derivatives, which are structurally related, shows good biological and therapeutic activities, particularly in the field of cancer treatment. This indicates the potential of 2-amino-5-cyano-N-phenyl-6-sulfanylpyridine-3-carboxamide in the design and development of anticancer drugs (Akbari, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-5-cyano-N-phenyl-6-sulfanylidene-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c14-7-8-6-10(11(15)17-13(8)19)12(18)16-9-4-2-1-3-5-9/h1-6H,(H,16,18)(H3,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDTWRPJNQALGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(NC(=S)C(=C2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-cyano-N-phenyl-6-sulfanylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

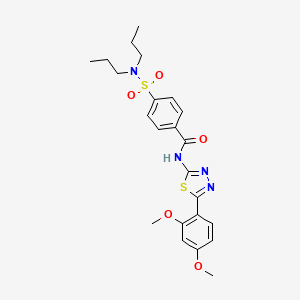



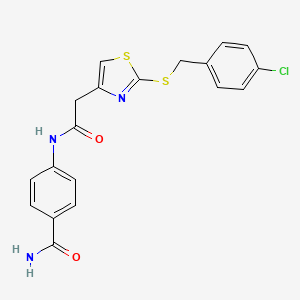
![N-(4-((7-chloro-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2437985.png)

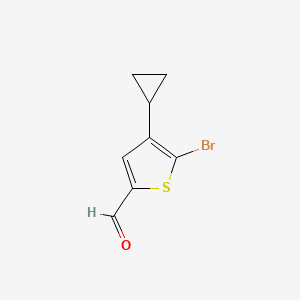
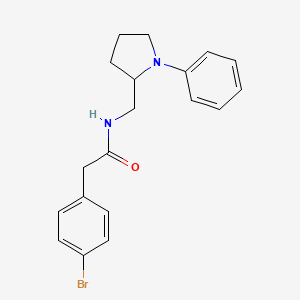
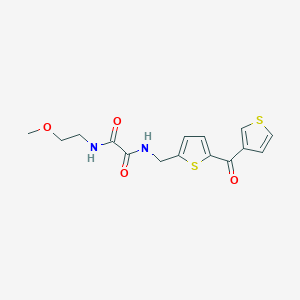
![2-[(5,6-Dimethylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2437996.png)
